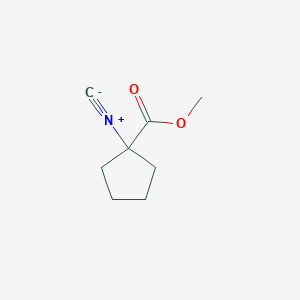

Methyl-1-isocyano-1-cyclopentancarboxyalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

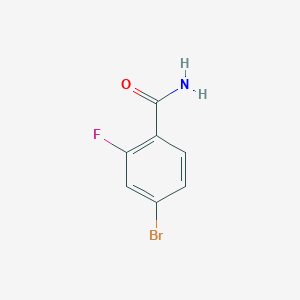

The synthesis of cyclopentane derivatives is a topic of interest in several studies. For instance, the scalable synthesis and isolation of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate are described, highlighting the importance of stereochemistry in the synthesis of cyclopentane derivatives . Additionally, the synthesis of enantiopure methyl cyclopentanecarboxylates from nitrohexofuranoses through intramolecular cyclization to 2-oxabicyclo[2.2.1]heptane derivatives is discussed, demonstrating a novel strategy for constructing the cyclopentane ring .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is crucial for their reactivity and stability. The structure of the 1-methylcyclopentyl cation, a related species, was investigated using NMR spectroscopy, providing insights into the electronic environment of the cyclopentane ring . The configuration of substituents on the cyclopentane ring, as seen in the synthesis of enantiopure derivatives, is also critical for the biological activity of these compounds .

Chemical Reactions Analysis

Cyclopentane derivatives undergo various chemical reactions that are essential for their functionalization. The photoaddition of methyl 2,4-dioxopentanoate with olefins to produce functionalized cyclopentane derivatives is one such reaction . The 1,3-dipolar cycloaddition reaction involving isoquinolinium cyano (methoxycarbonyl) methylide is another example of how cyclopentane derivatives can be modified .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. The equilibration of methyl cyclohexenecarboxylates under basic catalysis shows different results compared to analogous systems, indicating the impact of ring size and substituents on the properties of these compounds . The stability of the 1-methylcyclopentyl cation in various solvents and its formation from different precursors also reflects the physical properties of cyclopentane derivatives .

Safety And Hazards

The safety and hazards associated with “Methyl-1-isocyano-1-cyclopentancarboxyalate” can be found in its Safety Data Sheet (SDS), which is typically provided by the supplier . The SDS contains important information such as hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

properties

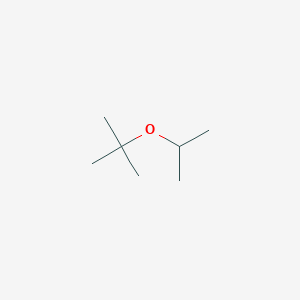

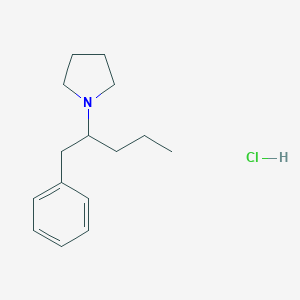

IUPAC Name |

methyl 1-isocyanocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h3-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTGDOTUBDOBIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-1-isocyano-1-cyclopentancarboxyalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)